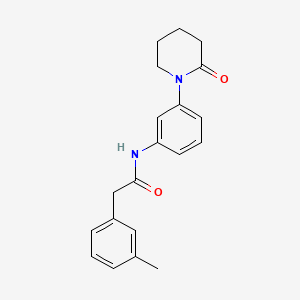

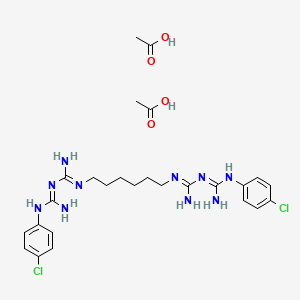

![molecular formula C8H11N5O5 B2508824 [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid CAS No. 436088-51-6](/img/structure/B2508824.png)

[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in medicinal chemistry and as catalysts in various chemical reactions. The specific compound mentioned appears to be a complex imidazole derivative with potential applications in catalysis and coordination chemistry.

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, imidazol-1-yl-acetic acid has been introduced as a green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . This demonstrates the potential for synthesizing complex imidazole derivatives using environmentally friendly methods. Additionally, the synthesis of imidazole and 2,3-dihydroquinazolinone derivatives from 5-alkyl-4-hydroxyisophthalaldehydes with suitable substrates in acetic acid has been reported, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely. For example, coordination polymers of 2-(1H-imidazol-1-yl) acetic acid with different metal ions have been synthesized, showing diverse modes of coordination and adopting various forms such as anion and zwitterion . This suggests that the molecular structure of the compound could also exhibit complex coordination behavior, potentially forming coordination polymers with metal ions.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. The catalytic hydrolysis of p-nitrophenyl acetate by imidazole-4-carbohydroxamic acids has been studied, indicating that imidazole derivatives can act as catalysts in hydrolytic reactions . Furthermore, the reaction of aliphatic 1,2-hydroxylamino oximes with aromatic and heteroaromatic aldehydes in acetic acid leads to the formation of 1-hydroxy-2-aryl(hetaryl)-4,5-dialkylimidazoles . These reactions highlight the reactivity of imidazole derivatives and their potential to undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the luminescence properties of coordination polymers of 2-(1H-imidazol-1-yl) acetic acid have been characterized, with emission bands located at different wavelengths depending on the compound . This indicates that the compound may also exhibit unique physical properties such as luminescence. Additionally, the solubility and recyclability of imidazol-1-yl-acetic acid as a catalyst suggest that the compound may also possess favorable solubility and reusability properties .

Scientific Research Applications

YM872 A Neuroprotective Agent

YM872, closely related to [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid, shows neuroprotective properties. It's a potent AMPA receptor antagonist used in clinical trials for treating acute stroke. YM872 demonstrated significant infarct volume reduction and neurological improvement in animal models, indicating its potential for human stroke treatment. Its high water solubility distinguishes it from other AMPA antagonists, offering advantages in drug formulation and delivery (Takahashi et al., 2006).

Antioxidant Capacity Assessment

ABTS/PP Decolorization Assay The ABTS/PP decolorization assay, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), is a prevalent method for assessing antioxidant capacity. This review delves into the assay's reaction pathways, revealing the formation of coupling adducts with certain antioxidants and emphasizing the necessity for further research to comprehend the full scope of the assay's applications and limitations (Ilyasov et al., 2020).

Imidazole-Containing Dipeptides as Pharmacological Chaperones

Therapeutic Potential in Eye Diseases Imidazole-containing dipeptides, like N-acetylcarnosine and carcinine, have shown promise as pharmacological chaperones in eye disease treatments. These compounds demonstrate potential in reducing oxidative stress and mitigating conditions such as cataracts, glaucoma, and age-related macular degeneration, signifying a novel approach in chaperone therapy and drug delivery (Babizhayev, 2011).

properties

IUPAC Name |

2-[[2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O5/c14-3(9-1-4(15)16)2-13-6-5(11-8(13)18)10-7(17)12-6/h5-6H,1-2H2,(H,9,14)(H,11,18)(H,15,16)(H2,10,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCKOTGRTPLISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CN1C2C(NC(=O)N2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

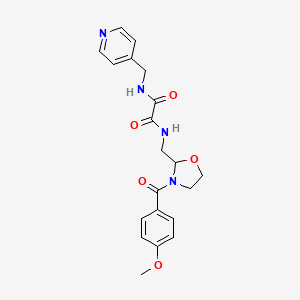

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

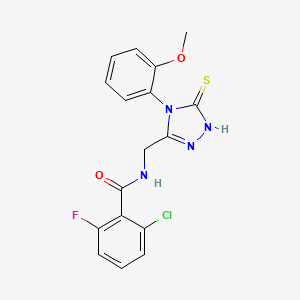

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

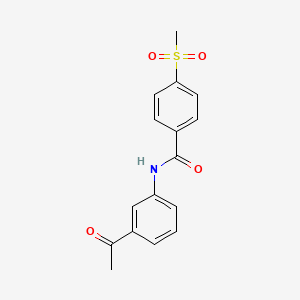

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)